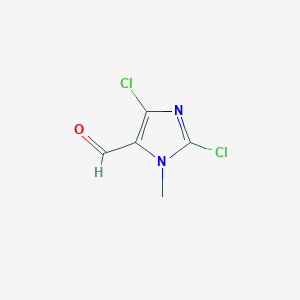

2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde

描述

属性

IUPAC Name |

2,5-dichloro-3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOLFBAFYAPUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反应分析

Types of Reactions

2,4-Dichloro-1-methyl-1H-imidazole-5-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Table 1: Common Synthetic Routes

| Synthesis Method | Description |

|---|---|

| Nickel-Catalyzed Addition | Addition of nitriles with subsequent reactions |

| Cyclization Reactions | Using amido-nitriles under controlled conditions |

Biological Activities

2,4-Dichloro-1-methyl-1H-imidazole-5-carbaldehyde exhibits a broad spectrum of biological activities, making it a valuable compound in pharmaceutical research.

Antimicrobial Activity

Research shows that this compound is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism likely involves disrupting microbial cell membranes.

Antitumor Potential

Studies indicate that it may induce apoptosis in cancer cells, potentially through mechanisms such as inhibition of tubulin polymerization.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against multiple bacterial strains |

| Antifungal | Exhibits inhibitory effects on various fungal strains |

| Antitumor | Induces apoptosis in cancer cells |

| Anti-inflammatory | Modulates cytokine production to reduce inflammation |

Industrial Applications

In addition to its biological significance, 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde is utilized in the production of agrochemicals and other industrial chemicals. Its unique chemical properties make it suitable as an intermediate in synthesizing more complex molecules.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Antimicrobial Evaluation : A study demonstrated its effectiveness against resistant bacterial strains, highlighting its potential as a new antimicrobial agent.

- Antitumor Research : Research focused on its ability to inhibit cancer cell growth showed promising results for breast cancer therapy.

- Comparative Analysis : Comparative studies with similar imidazole derivatives revealed that 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde possesses unique reactivity that enhances its utility in medicinal chemistry.

作用机制

The mechanism of action of 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular functions, leading to its antimicrobial and other biological activities.

相似化合物的比较

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Melting Points : Chlorinated imidazoles (e.g., compounds in ) exhibit high melting points (>200°C), likely due to strong intermolecular interactions (e.g., halogen bonding). The target compound is expected to follow this trend .

- Solubility : Electron-withdrawing Cl substituents may reduce solubility in polar solvents compared to methylated analogs (e.g., 2,4-dimethyl derivative in ) .

- Reactivity: The aldehyde group in the target compound is more electrophilic than in non-chlorinated analogs, favoring nucleophilic addition reactions. This is supported by the electron-withdrawing effect of Cl substituents .

生物活性

2,4-Dichloro-1-methyl-1H-imidazole-5-carbaldehyde (DCMICA) is a heterocyclic compound belonging to the imidazole family. Its unique chemical structure and substitution pattern contribute to its diverse biological activities, making it a subject of interest in pharmaceutical and agrochemical research. This article delves into the biological activity of DCMICA, highlighting its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

- Molecular Formula : C₅H₄Cl₂N₂O

- Molecular Weight : 173.00 g/mol

- Structure : DCMICA features a five-membered imidazole ring with two chlorine substituents and an aldehyde functional group.

DCMICA exhibits a broad range of biological activities due to its ability to interact with various biochemical pathways. Key mechanisms include:

- Antimicrobial Activity : DCMICA has been shown to inhibit the growth of various bacteria and fungi. Its mode of action likely involves disruption of microbial cell membranes or interference with essential metabolic pathways.

- Antitumor Activity : Research indicates that DCMICA may induce apoptosis in cancer cells, potentially through the inhibition of tubulin polymerization, which disrupts mitosis and leads to cell cycle arrest.

Biological Activity Overview

The biological activities of DCMICA can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against Staphylococcus aureus, Escherichia coli, and others. |

| Antifungal | Exhibits inhibitory effects on various fungal strains. |

| Antitumor | Induces apoptosis in cancer cell lines; potential for breast cancer therapy. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |

Case Studies and Research Findings

Several studies have investigated the biological activity of DCMICA and related compounds:

- Antimicrobial Evaluation :

- Antitumor Potential :

- Comparative Analysis :

Synthesis and Industrial Applications

The synthesis of DCMICA typically involves cyclization reactions using amido-nitriles under nickel-catalyzed conditions. This compound serves as an intermediate in the synthesis of more complex molecules in medicinal chemistry and is also explored for applications in agrochemicals .

常见问题

Q. What are the optimal synthetic routes for 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde?

The compound can be synthesized via formylation of imidazole precursors. A Vilsmeier–Haack reaction is commonly employed, where a chloro-substituted imidazole derivative reacts with a formylating agent (e.g., POCl₃ and DMF) under controlled temperatures (0–5°C to room temperature) . For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde was synthesized via this method, suggesting adaptability for similar imidazole derivatives. Base-promoted cyclization (e.g., using K₂CO₃ or NaH) may also facilitate carbaldehyde formation in related systems .

Q. How should researchers characterize this compound spectroscopically and crystallographically?

- Spectroscopy : Use - and -NMR to confirm substitution patterns and aldehyde proton resonance (~9–10 ppm). IR spectroscopy can validate the C=O stretch (~1700 cm).

- Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol or DCM). Collect diffraction data using a Bruker SMART APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) . Refine structures with SHELXL (for small molecules) and validate packing patterns using Mercury’s Materials Module .

Q. What safety protocols are critical during handling?

- Storage : Keep in a dry, ventilated area (P402) and protect from light .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Emergency Response : For ingestion, seek immediate medical attention (P301 + P310). Avoid heat sources (P210) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

Conflicts between computational models (e.g., DFT-optimized structures) and experimental data can arise. To resolve:

Compare experimental unit cell parameters (e.g., a = 18.5654 Å, b = 9.2730 Å, β = 116.807°) with computational results .

Use Mercury’s packing similarity tool to analyze intermolecular interactions (e.g., C–H⋯S, C⋯O) and validate crystal packing .

Cross-reference bond lengths/angles with Cambridge Structural Database (CSD) averages (e.g., C–Cl: 1.73–1.77 Å) .

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a (Å) | 18.5654 |

| b (Å) | 9.2730 |

| c (Å) | 24.7174 |

| β (°) | 116.807 |

| Z | 8 |

Q. What methodologies can elucidate the compound’s reactivity in nucleophilic addition reactions?

- Kinetic Studies : Monitor aldehyde reactivity using UV-Vis spectroscopy under varying pH and nucleophile concentrations.

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify electron-deficient sites.

- Trapping Experiments : Use hydrazine or hydroxylamine to form hydrazones/oximes, confirming aldehyde functionality .

Q. How should researchers address discrepancies in spectroscopic vs. chromatographic purity data?

Cross-Validation : Combine HPLC (e.g., C18 column, acetonitrile/water mobile phase) with LC-MS to confirm molecular ion peaks.

Spiking Experiments : Add a pure reference standard to check for co-elution in HPLC.

Thermogravimetric Analysis (TGA) : Rule out solvent or moisture interference in purity assays .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。